molecular formula C11H10O4 B14559733 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione CAS No. 62018-47-7

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B14559733
CAS No.: 62018-47-7
M. Wt: 206.19 g/mol
InChI Key: SAPUXEMRWBJLEF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H12O4 It is a heterocyclic compound with a dioxane ring structure, which includes two oxygen atoms and a phenyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione can be achieved through several methods. One common method involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another alternative synthesis route includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Additionally, the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid can also produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the phenyl group or the dioxane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketones, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating its reactivity and effectiveness in various applications. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

62018-47-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H10O4/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

SAPUXEMRWBJLEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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